molecular formula C22H28N2O4 B588107 依那普利二酮哌嗪 CAS No. 149756-14-9

依那普利二酮哌嗪

货号: B588107
CAS 编号: 149756-14-9
分子量: 384.476
InChI 键: KSVWPQFHTVGGLP-YYTXDEJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trandolaprilat Diketopiperazine is a derivative of Trandolapril, which is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Trandolapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Diketopiperazine scaffolds has been studied extensively . The process involves a variety of reactions, including N-substitution, secondary cyclization, isopentenylation, and S-substitution .


Molecular Structure Analysis

The molecular formula of Trandolaprilat Diketopiperazine is C22H28N2O4 . Its molecular weight is 384.5 g/mol . The IUPAC name for this compound is (2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Diketopiperazine have been studied using density functional theory (DFT) calculations . These studies provide a detailed reaction mechanism for the deFmoc reaction .


Physical and Chemical Properties Analysis

Trandolaprilat Diketopiperazine has a molecular weight of 384.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 . The exact mass of Trandolaprilat Diketopiperazine is 384.20490738 g/mol .

科学研究应用

药效学和药代动力学特性

依那普利拉是经口给药后在肝脏水解为其活性形式依那普利拉的非巯基前药。该活性形式抑制血管紧张素转换酶 (ACE),表现出与其他 ACE 抑制剂相似的药效学特性。它有效改善了原发性高血压患者的血流动力学和心脏参数。依那普利的耐受性与其他 ACE 抑制剂相当,并且不会对碳水化合物和脂质代谢产生不利影响 (Wiseman & McTavish, 1994)

二酮哌嗪(DKPs)的生物活性多样性

二酮哌嗪 (DKPs) 是依那普利拉二酮哌嗪所属的环状二肽类,展示了广泛的生物活性和药物发现潜力。尽管其化学结构相对简单,但 DKPs 的刚性结构、手性性质和多变的侧链促成了其多样化的药用应用。这些应用包括抗肿瘤、神经保护、免疫和代谢调节、催产素抑制、抗炎作用、抗生素活性等 (Wang et al., 2013)

增殖性疾病的治疗应用

与依那普利拉二酮哌嗪在结构上相似的曲尼司特,已在管理各种疾病方面显示出潜力,包括纤维化、增殖性疾病、癌症、心血管问题、自身免疫性疾病、眼部疾病、糖尿病和肾脏疾病。其主要疗效模式似乎是通过抑制 TGF-β 通路的表达和/或作用,以及其他因素。曲尼司特的广泛潜在应用,以及其低的不良反应概况,突出了与依那普利拉二酮哌嗪相关的化合物的治疗潜力 (Darakhshan & Pour, 2015)

海洋二酮哌嗪及其生物活性

二酮哌嗪已在各种自然资源中发现,包括海洋微生物、海绵、海星、被囊类和红藻。这些化合物拥有一系列生物活性,如细胞毒性、抗菌、抗真菌、防污和植物生长调节活性,反映了依那普利拉二酮哌嗪在各个领域的广泛潜在应用 (Huang et al., 2010)

作用机制

Target of Action

Trandolaprilat, the biologically active metabolite of Trandolapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolaprilat is the RAAS. By inhibiting ACE and reducing ATII levels, Trandolaprilat disrupts this system, leading to vasodilation and a subsequent decrease in blood pressure . The reduction of ATII also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the antihypertensive effect .

Pharmacokinetics

Trandolapril is metabolized in the liver to its active form, Trandolaprilat . The pharmacokinetics of Trandolaprilat is dose-dependent but in a non-linear fashion . The cumulative urine excretion of Trandolapril and Trandolaprilat was found to be between 5.51% and 7.41% for different doses . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .

Result of Action

The molecular and cellular effects of Trandolaprilat’s action primarily involve the reduction of blood pressure. This is achieved through the inhibition of ACE, leading to decreased levels of ATII and aldosterone, resulting in vasodilation and decreased fluid volume .

Action Environment

The action, efficacy, and stability of Trandolaprilat can be influenced by various environmental factors. For instance, the absorption of Trandolapril, the prodrug of Trandolaprilat, is slowed with food . Additionally, the plasma concentration of Trandolapril is increased in elderly patients . Renal and hepatic function also significantly impact the pharmacokinetics of Trandolapril and Trandolaprilat .

生化分析

Biochemical Properties

Trandolaprilat Diketopiperazine plays a crucial role in biochemical reactions, particularly in the inhibition of ACE. This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure and has therapeutic implications for the treatment of hypertension and heart failure . Additionally, Trandolaprilat Diketopiperazine interacts with other biomolecules such as proteins and enzymes involved in the renin-angiotensin-aldosterone system (RAAS), further modulating blood pressure and fluid balance .

Cellular Effects

Trandolaprilat Diketopiperazine exerts various effects on different types of cells and cellular processes. In endothelial cells, it inhibits the production of angiotensin II, leading to vasodilation and improved blood flow . In cardiac cells, it reduces the workload on the heart by decreasing afterload and preload, which can be beneficial in conditions such as heart failure . Additionally, Trandolaprilat Diketopiperazine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACE and other related enzymes .

Molecular Mechanism

The molecular mechanism of Trandolaprilat Diketopiperazine involves its binding to the active site of ACE, thereby inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in vasoconstriction and aldosterone secretion . The compound also affects gene expression by modulating the levels of angiotensin II, which in turn influences the expression of genes involved in blood pressure regulation and fluid balance . Additionally, Trandolaprilat Diketopiperazine may interact with other biomolecules, such as kinins and bradykinin, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trandolaprilat Diketopiperazine have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity on ACE for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that Trandolaprilat Diketopiperazine can have sustained effects on cellular function, particularly in terms of blood pressure regulation and cardiac function .

Dosage Effects in Animal Models

The effects of Trandolaprilat Diketopiperazine vary with different dosages in animal models. At low doses, the compound effectively inhibits ACE and reduces blood pressure without significant adverse effects . At higher doses, it may cause toxic effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

Trandolaprilat Diketopiperazine is involved in several metabolic pathways, primarily related to the metabolism of trandolapril . The compound is formed through the cyclization of trandolaprilat, which is the active metabolite of trandolapril . It interacts with enzymes such as esterases and peptidases, which facilitate its formation and degradation . Additionally, Trandolaprilat Diketopiperazine may affect metabolic flux and metabolite levels by modulating the activity of ACE and other related enzymes .

Transport and Distribution

The transport and distribution of Trandolaprilat Diketopiperazine within cells and tissues are influenced by various factors. The compound is primarily transported through the bloodstream and distributed to target tissues such as the heart, kidneys, and blood vessels . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific tissues . The localization and accumulation of Trandolaprilat Diketopiperazine in these tissues contribute to its therapeutic effects on blood pressure and cardiac function .

Subcellular Localization

Trandolaprilat Diketopiperazine is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm and the endoplasmic reticulum, where it interacts with ACE and other related enzymes . Targeting signals and post-translational modifications may direct Trandolaprilat Diketopiperazine to these compartments, enhancing its inhibitory activity on ACE and its therapeutic effects .

属性

IUPAC Name

(2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)/t14-,16+,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWPQFHTVGGLP-YYTXDEJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)N1[C@H](CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858501
Record name (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149756-14-9
Record name (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。